molecular formula C8H14O2 B126682 Ethyl 3-cyclopropylpropanoate CAS No. 62021-36-7

Ethyl 3-cyclopropylpropanoate

Cat. No.: B126682
CAS No.: 62021-36-7
M. Wt: 142.2 g/mol
InChI Key: OVXDCMLJFHGFDT-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropylpropanoate is an organic compound with the molecular formula C8H14O2. It is a colorless liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has applications in various industrial and research settings .

Preparation Methods

Ethyl 3-cyclopropylpropanoate can be synthesized through several methods. One common synthetic route involves the condensation reaction of acetone and ethanol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under neutral or alkaline conditions and requires heating to facilitate the condensation .

Another method involves the synthesis from ethyl (2E)-3-cyclopropylacrylate. This process also involves specific reaction conditions and catalysts to achieve the desired product .

Chemical Reactions Analysis

Ethyl 3-cyclopropylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-cyclopropylpropanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes and alter their activity, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 3-cyclopropylpropanoate can be compared with other similar compounds such as:

    Cyclopropanepropanoic acid ethyl ester: Similar in structure but may have different reactivity and applications.

    Ethyl 3-cyclopropylacrylate: A precursor in the synthesis of this compound, with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports in organic synthesis and industrial processes .

Properties

IUPAC Name

ethyl 3-cyclopropylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXDCMLJFHGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336570
Record name Ethyl 3-cyclopropylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62021-36-7
Record name Ethyl 3-cyclopropylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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